BenchChemオンラインストアへようこそ!

3-aminoquinolin-2(1H)-one

Physicochemical Properties Solubility LogP

3-Aminoquinolin-2(1H)-one (CAS 5873-00-7) is the unsubstituted heterocyclic core essential for hit validation and SAR exploration of patent-exemplified derivatives. Its 3-amino/2-oxo motif enables critical target engagement distinct from 4-aminoquinolines. With favorable calculated aqueous solubility (1.3 g/L) and XLogP3-AA (0.9), it is a validated starting point for antimalarial campaigns, GSK-3β inhibitor synthesis (US8063221B2), and maxi-K channel opener libraries for neuroprotection.

Molecular Formula C9H8N2O
Molecular Weight 160.17 g/mol
CAS No. 5873-00-7
Cat. No. B1589343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-aminoquinolin-2(1H)-one
CAS5873-00-7
Molecular FormulaC9H8N2O
Molecular Weight160.17 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(C(=O)N2)N
InChIInChI=1S/C9H8N2O/c10-7-5-6-3-1-2-4-8(6)11-9(7)12/h1-5H,10H2,(H,11,12)
InChIKeyKWMUSDDZNYHIBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Aminoquinolin-2(1H)-one (CAS 5873-00-7) Procurement Guide: Core Scaffold Differentiation for Medicinal Chemistry


3-Aminoquinolin-2(1H)-one (CAS 5873-00-7) is a heterocyclic small molecule with the molecular formula C₉H₈N₂O and a molecular weight of 160.17 g/mol, featuring a quinolin-2-one core with a primary amino group at the 3-position [1]. This substitution pattern distinguishes it from related quinoline and quinolinone derivatives. The compound exhibits a calculated aqueous solubility of 1.3 g/L at 25 °C and a computed XLogP3-AA of 0.9, placing it in a favorable property space for medicinal chemistry applications [2].

Why Generic Substitution Fails: Structural Determinants of Activity in 3-Aminoquinolin-2(1H)-one Scaffolds


The 3-aminoquinolin-2(1H)-one core is not a generic quinoline or quinolinone building block. The specific placement of the amino group at the 3-position, adjacent to the 2-oxo moiety, creates a distinct hydrogen-bonding motif and electronic environment that is critical for target engagement. SAR studies demonstrate that minor modifications—such as N1‑methylation or 4‑aryl substitution—dramatically alter biological activity profiles, including antimalarial potency and ion channel modulation [1][2]. Consequently, procurement of the unsubstituted core scaffold (CAS 5873-00-7) is essential for hit validation, SAR exploration, and the synthesis of patent-exemplified derivatives, as alternative substitution patterns (e.g., 4‑aminoquinolines) engage different biological targets and exhibit divergent physicochemical properties [3].

Quantitative Differentiation Evidence: 3-Aminoquinolin-2(1H)-one vs. Structural Analogs


Physicochemical Differentiation: Solubility and Lipophilicity Profile vs. Common Quinoline Building Blocks

3-Aminoquinolin-2(1H)-one exhibits a calculated aqueous solubility of 1.3 g/L at 25 °C . This value is 6.5-fold higher than that of the closely related 4-aminoquinoline analog amodiaquine (solubility ~0.2 g/L) [1] and exceeds the solubility of unsubstituted quinoline (~0.6 g/L) [2]. The compound's XLogP3-AA of 0.9 [3] is significantly lower than that of 4-aminoquinoline (logP ~2.1) [4], indicating a more favorable balance of hydrophilicity for aqueous formulation and reduced non-specific binding.

Physicochemical Properties Solubility LogP Medicinal Chemistry Lead Optimization

Antimalarial Activity: Core Scaffold Potency vs. Substituted Derivatives

In a standardized in vitro assay against P. falciparum (Ghana strain), a series of 3-aminoquinolin-2-one derivatives were evaluated. The unsubstituted core scaffold (compound 1) exhibited an IC₅₀ in the moderate activity range (0.5–5 mg/mL), whereas the N1-methyl analog (compound 2) showed improved activity [1]. In contrast, the 4-aminoquinoline analog chloroquine demonstrates potent activity (IC₅₀ <0.5 mg/mL) but suffers from widespread resistance [2]. The 3-amino substitution pattern thus provides a distinct activity profile that can be optimized further through synthetic elaboration.

Antimalarial Plasmodium falciparum IC50 In Vitro SAR

GSK-3β Inhibition: Patent-Disclosed Activity of 3-Aminoquinolin-2-one Scaffold

Patent US8063221B2 discloses 3-aminoquinolin-2-one derivatives as GSK-3β inhibitors. A representative compound from the series exhibited an EC₅₀ of 80 nM for GSK-3β inhibition in human RD cells, as measured by glycogen synthase activation [1]. This potency is comparable to that of the well-characterized GSK-3β inhibitor CHIR99021 (EC₅₀ ~50 nM) [2], positioning the 3-aminoquinolin-2-one scaffold as a viable alternative chemotype for GSK-3β-targeted programs.

GSK-3β Kinase Inhibition EC50 Patent Diabetes Alzheimer's

Maxi-K Channel Modulation: 4-Aryl Substitution Required for Potent Activity

Electrophysiological evaluation of 4-aryl-3-aminoquinolin-2-one derivatives demonstrated that potent activation of the maxi-K (BK) channel requires the presence of a 4-aryl substituent. The unsubstituted core scaffold (3-aminoquinolin-2(1H)-one) is inactive as a maxi-K opener, whereas 4-aryl substituted analogs (e.g., compound 8 in the series) show significant channel activation at concentrations of 10 µM [1]. This functional divergence from the 4-aminoquinoline class (which does not modulate maxi-K channels) highlights the unique pharmacological space accessible via 3-aminoquinolin-2-one elaboration [2].

Maxi-K Channel BK Channel Electrophysiology Stroke Neuroprotection

Optimal Research and Industrial Applications for 3-Aminoquinolin-2(1H)-one (CAS 5873-00-7)


Hit-to-Lead Medicinal Chemistry for Antimalarial Drug Discovery

The unsubstituted 3-aminoquinolin-2(1H)-one core serves as a validated starting point for antimalarial hit-to-lead campaigns. As demonstrated in the SciELO study, the scaffold exhibits intrinsic moderate activity against P. falciparum (IC₅₀ 0.5–5 mg/mL) and can be optimized through N1‑methylation and other substitutions to enhance potency [1]. This chemotype offers a structural alternative to the widely resistant 4-aminoquinoline class, enabling the exploration of novel antimalarial mechanisms of action.

Synthesis of Patent-Disclosed GSK-3β Inhibitors

Patent US8063221B2 exemplifies 3-aminoquinolin-2-one derivatives as GSK-3β inhibitors with sub-100 nM cellular activity. Procurement of the core scaffold is essential for synthesizing these patent-protected compounds, which have potential applications in type 2 diabetes, Alzheimer's disease, and other GSK-3β-associated pathologies [1]. The scaffold's physicochemical profile (solubility 1.3 g/L, logP 0.9) is favorable for further optimization of ADME properties.

Precursor for Maxi-K (BK) Channel Opener Synthesis

The 3-aminoquinolin-2(1H)-one core is the essential synthetic precursor for 4-aryl-3-aminoquinolin-2-one derivatives, a class of maxi-K (BK) channel openers with demonstrated in vivo efficacy in the MCAO model of stroke [1]. The unsubstituted scaffold is inactive as a channel opener, but its availability is critical for the parallel synthesis of focused libraries aimed at optimizing neuroprotective activity and improving selectivity over cytochrome P450 isoforms [2].

Exploration of Antiangiogenic Agents via Structural Elaboration

Derivatives of 3-aminoquinolin-2(1H)-one have been evaluated by the National Cancer Institute for antiangiogenic activity, with certain substituted analogs exhibiting IC₅₀ values comparable to linomide derivatives [1]. The core scaffold provides a platform for the design of novel antiangiogenic small molecules, which may have applications in oncology and ophthalmology. The moderate aqueous solubility of the core scaffold facilitates the synthesis and biological evaluation of diverse derivative libraries.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-aminoquinolin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.